molecular formula C16H22ClN3O2S B7640891 N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride

N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride

Cat. No. B7640891
M. Wt: 355.9 g/mol
InChI Key: LBHXHWYRMSXRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. AQ-RA 741 is a potent inhibitor of carbonic anhydrase IX (CA IX) and has shown promising results in the treatment of various diseases, including cancer and glaucoma.

Mechanism of Action

AQ-RA 741 works by inhibiting the activity of CA IX, which is an enzyme that plays a crucial role in maintaining the pH balance of cells. CA IX is overexpressed in many types of cancer cells and is involved in the regulation of cell proliferation and survival. By inhibiting the activity of CA IX, AQ-RA 741 disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have several biochemical and physiological effects. Studies have shown that AQ-RA 741 inhibits the activity of CA IX in cancer cells, leading to a decrease in pH and an increase in reactive oxygen species (ROS) production. AQ-RA 741 has also been shown to reduce intraocular pressure in glaucoma patients by inhibiting the activity of CA II in the ciliary body.

Advantages and Limitations for Lab Experiments

AQ-RA 741 has several advantages as a research tool. It is a potent inhibitor of CA IX and has shown promising results in the treatment of various diseases. However, AQ-RA 741 also has some limitations. It is a hydrochloride salt, which may limit its solubility in some experimental conditions. Additionally, AQ-RA 741 may have off-target effects on other enzymes that are structurally similar to CA IX.

Future Directions

There are several future directions for research on AQ-RA 741. One potential area of research is the development of more potent and selective inhibitors of CA IX. Another area of research is the development of AQ-RA 741 as a drug delivery system for targeted cancer therapy. Additionally, further studies are needed to understand the off-target effects of AQ-RA 741 on other enzymes and their potential implications for drug development.

Synthesis Methods

The synthesis of AQ-RA 741 involves a multi-step process that starts with the reaction of 2-chloroethylamine hydrochloride with cyclohexanone to form N-(2-chloroethyl)cyclohexanamine. This intermediate is then reacted with 2-aminomethylquinoline to form AQ-RA 741. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

AQ-RA 741 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that AQ-RA 741 inhibits the growth of cancer cells by targeting CA IX, which is overexpressed in many types of cancer cells. AQ-RA 741 has also shown promising results in the treatment of glaucoma by reducing intraocular pressure.

properties

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S.ClH/c17-11-12-5-1-2-7-14(12)19-22(20,21)16-9-3-8-15-13(16)6-4-10-18-15;/h3-4,6,8-10,12,14,19H,1-2,5,7,11,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHXHWYRMSXRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=CC3=C2C=CC=N3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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